molecular formula C20H19NO3 B12392037 Pyriproxyfen-d6

Pyriproxyfen-d6

Cat. No.: B12392037
M. Wt: 327.4 g/mol
InChI Key: NHDHVHZZCFYRSB-LGSOXFGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyriproxyfen-d6 is a deuterated analog of pyriproxyfen, a pyridine-based insect growth regulator. Pyriproxyfen is widely used in agriculture and public health to control insect pests by mimicking juvenile hormone, thereby disrupting the growth and development of insects. This compound is primarily used in scientific research to study the metabolism and environmental fate of pyriproxyfen due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyriproxyfen-d6 involves the incorporation of deuterium atoms into the pyriproxyfen molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Pyriproxyfen-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxides, while reduction may produce deuterated alcohols.

Scientific Research Applications

Pyriproxyfen-d6 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Pyriproxyfen-d6, like pyriproxyfen, acts as a juvenile hormone analog. It binds to the juvenile hormone receptor in insects, disrupting normal hormonal regulation and preventing the transition from larval to adult stages. This leads to the inhibition of molting and reproduction, ultimately causing the death of the insect . The molecular targets include the Methoprene-tolerant protein and other key players in the juvenile hormone signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Diflubenzuron: Another insect growth regulator that inhibits chitin synthesis.

    Methoprene: A juvenile hormone analog similar to pyriproxyfen.

    Fenoxycarb: An insect growth regulator with a similar mode of action.

Uniqueness of Pyriproxyfen-d6

This compound is unique due to its stable isotopic labeling, which makes it an invaluable tool in research. Its deuterated form allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

327.4 g/mol

IUPAC Name

2-[1,1,1,2,3,3-hexadeuterio-3-(4-phenoxyphenoxy)propan-2-yl]oxypyridine

InChI

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3/i1D3,15D2,16D

InChI Key

NHDHVHZZCFYRSB-LGSOXFGXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3

Origin of Product

United States

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